molecular formula C13H27N3 B3214880 1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine CAS No. 1154667-75-0

1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine

Cat. No.: B3214880
CAS No.: 1154667-75-0
M. Wt: 225.37 g/mol
InChI Key: GZAZRBRPVHRGGA-UHFFFAOYSA-N
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Description

1-(1-Methylethyl)-4-(4-piperidinylmethyl)piperazine is a piperazine derivative featuring an isopropyl (1-methylethyl) group at the 1-position and a piperidinylmethyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely utilized in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility and bioavailability, and their ability to interact with biological targets like G protein-coupled receptors and enzymes .

Properties

IUPAC Name

1-(piperidin-4-ylmethyl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3/c1-12(2)16-9-7-15(8-10-16)11-13-3-5-14-6-4-13/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAZRBRPVHRGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine typically involves the reaction of piperazine with isopropyl bromide and piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity: Aryl vs. Alkyl Groups: Aryl substituents (e.g., 2-methoxyphenyl in or benzodioxan in ) enhance receptor binding (e.g., 5-HT1A affinity), while alkyl groups like isopropyl or piperidinylmethyl may improve blood-brain barrier penetration for CNS targets. Piperidine vs.

Synthetic Methodologies :

  • Reductive amination (e.g., NaBH3CN in ) and microwave-assisted cyclization (e.g., HCl at 180°C ) are common for piperazine derivatives. The target compound may require similar strategies for the isopropyl and piperidinylmethyl groups.

Pharmacological Applications :

  • Antiviral Activity : Piperazine cores with heteroaryl substituents (e.g., BHAPs) inhibit HIV-1 reverse transcriptase , suggesting that the target compound’s piperidinylmethyl group could be tailored for similar targets.
  • CNS Modulation : Benzodioxopiperazines (e.g., S 15535) show dual 5-HT1A autoreceptor/postsynaptic activity , whereas alkylpiperazines like MT-45 exhibit opioid-like analgesia .

Physicochemical and Pharmacokinetic Considerations

  • pKa and Solubility : Piperazine derivatives with basic amines (pKa ~7–9) exhibit pH-dependent solubility . The piperidinylmethyl group may further modulate basicity, affecting bioavailability.

Biological Activity

1-(1-Methylethyl)-4-(4-piperidinylmethyl)piperazine, also known as B3214880, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a piperidine ring substituted with an isopropyl group and a piperidinylmethyl moiety. Its chemical structure can be represented as follows:

Chemical Formula C15H24N2\text{Chemical Formula }C_{15}H_{24}N_2

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors. Research indicates that it exhibits affinity for serotonin (5-HT) and dopamine receptors, which play critical roles in mood regulation and cognitive functions.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound acts as an agonist at 5-HT receptors, influencing serotonin release and uptake in the brain .
  • Dopamine Release : Studies have shown that it can facilitate dopamine release in certain brain regions, which may contribute to its potential effects on mood and cognition .

1. Neuropharmacological Effects

Research has demonstrated that this compound can produce significant neuropharmacological effects. In rodent models, it has been observed to induce hypothermia, indicating a possible influence on thermoregulation pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Fentanyl Derivatives Study Investigated various piperidine derivatives for analgesic potency; compounds with similar structures showed high μ-opioid receptor affinity .
Dopamine and Serotonin Release Study Demonstrated that piperazine derivatives could modulate neurotransmitter release in rat prefrontal cortex, suggesting potential cognitive effects .
Neuropharmacological Effects Compounds exhibited hypothermic effects in mice, indicating interaction with central nervous system pathways .

Q & A

Q. What are the foundational synthetic routes for 1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Common steps include alkylation of the piperazine core with 4-piperidinylmethyl groups and subsequent functionalization with isopropyl moieties. Solvents like ethanol or dimethyl sulfoxide (DMSO) are often used, and catalysts (e.g., palladium for cross-couplings) may enhance reaction efficiency . Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. Which analytical techniques are indispensable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups, and High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography may resolve three-dimensional conformation if crystalline forms are obtainable .

Q. What safety protocols are essential during experimental handling?

Use fume hoods to avoid inhalation, wear nitrile gloves and lab coats to prevent skin contact, and employ chemical-resistant goggles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products?

Systematic optimization includes:

  • Temperature control : Elevated temperatures (e.g., 80–100°C) may accelerate reactions but risk decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while ethanol balances cost and efficiency .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity.
  • Real-time monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-verification : Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Isotopic labeling : Use deuterated analogs to confirm peak assignments.
  • Multi-technique analysis : Correlate mass spectrometry fragmentation patterns with proposed structures .

Q. What methodologies are effective for evaluating structure-activity relationships (SAR) in pharmacological studies?

  • In vitro assays : Test binding affinity to target receptors (e.g., dopamine or serotonin receptors) using radioligand displacement assays.
  • Molecular docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina).
  • Derivatization : Synthesize analogs with modified substituents (e.g., halogenation or methylation) to assess impact on bioactivity .

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Standardize assays : Control variables like cell line selection, incubation time, and buffer composition.
  • Dose-response curves : Establish EC₅₀/IC₅₀ values to compare potency.
  • Meta-analysis : Aggregate data from multiple studies to identify trends, accounting for experimental design differences .

Notes on Research Design

  • Contradiction Analysis : When replication fails, review reagent purity (e.g., ≥99% by HPLC) and anhydrous conditions. Trace moisture can deactivate catalysts in metal-mediated reactions .
  • Ethical Compliance : Ensure all biological testing adheres to institutional review board (IRB) guidelines, particularly for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine
Reactant of Route 2
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1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.